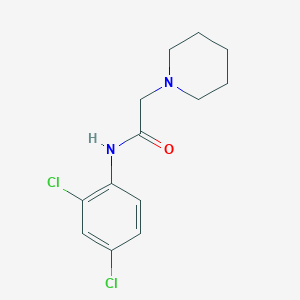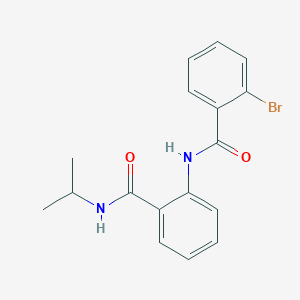![molecular formula C19H20F3N3O2 B3497276 methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B3497276.png)
methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate
Descripción general
Descripción
Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-phenylpiperazine derivative. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Carbamoylation: The final step involves the carbamoylation of the piperazine derivative with methyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares the piperazine and phenyl groups but lacks the trifluoromethyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of the carbamate group.
Uniqueness
Methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.
Propiedades
IUPAC Name |
methyl N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-27-18(26)23-16-13-14(19(20,21)22)7-8-17(16)25-11-9-24(10-12-25)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXZUFJBPSHPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate](/img/structure/B3497197.png)

![3-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}-1-(PYRIDIN-3-YL)THIOUREA](/img/structure/B3497212.png)
![N-(4-BROMO-3-METHYLPHENYL)-N-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLAMINE](/img/structure/B3497216.png)
![4-bromo-N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylbenzamide](/img/structure/B3497219.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3497227.png)
![5-({[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B3497235.png)

![ethyl 5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B3497252.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3497256.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B3497261.png)
![2-(2-benzoyl-5-methoxyphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3497273.png)
![N-[(4-bromophenyl)sulfonyl]-N-ethylglycine](/img/structure/B3497275.png)
![5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-quinoxalinyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3497290.png)
